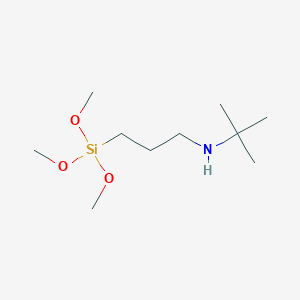

T-Butylaminopropyltrimethoxysilane

Overview

Description

T-Butylaminopropyltrimethoxysilane is an organosilicon compound with the chemical formula C10H25NO3Si. It is a versatile silane coupling agent used in various applications, including surface modification, adhesion promotion, and as a crosslinking agent in polymer chemistry .

Mechanism of Action

Target of Action

T-Butylaminopropyltrimethoxysilane is a complex chemical compound with a molecular formula of C10H25NO3Si . .

Biochemical Pathways

Biochemical pathways are complex networks of reactions that control the flux of metabolites to ensure that the output of the pathways meets biological demand . .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of T-Butylaminopropyltrimethoxysilane typically involves the reaction of trimethoxysilane with aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

T-Butylaminopropyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and methanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalyzed by acids or bases, often at elevated temperatures.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

T-Butylaminopropyltrimethoxysilane has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent to enhance the adhesion between inorganic materials and organic polymers.

Biology: Employed in the modification of surfaces for biomolecule immobilization.

Medicine: Utilized in the development of drug delivery systems and medical devices.

Industry: Applied in coatings, adhesives, and sealants to improve durability and performance.

Comparison with Similar Compounds

Similar Compounds

- N-Butylaminopropyltrimethoxysilane

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- N-(3-(Trimethoxysilyl)propyl)ethylenediamine

Uniqueness

T-Butylaminopropyltrimethoxysilane is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and durability are critical .

Biological Activity

T-Butylaminopropyltrimethoxysilane (TBAPTMS) is a silane compound that has garnered attention in various fields, including materials science, biochemistry, and nanotechnology. Its unique structure, featuring a trimethoxysilane group and a t-butylamino functional group, allows it to interact with biological systems and surfaces effectively. This article reviews the biological activity of TBAPTMS, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAPTMS is characterized by the following chemical structure:

- Molecular Formula: CHN OSi

- Molecular Weight: 221.37 g/mol

- CAS Number: 31024-56-3

It is a colorless liquid that reacts with moisture and can form siloxane networks upon hydrolysis. The presence of the amino group enhances its reactivity with various substrates.

1. Surface Modification

TBAPTMS is widely used for surface modification to enhance biocompatibility and adhesion properties. Its application in coating materials has been investigated for improving the performance of biosensors and implants.

Case Study: Coating for Biosensors

A study demonstrated the use of TBAPTMS in creating a surface for biosensors that detect biological molecules. The amino groups facilitate the immobilization of enzymes or antibodies, significantly increasing sensor sensitivity and specificity .

| Application | Mechanism | Outcome |

|---|---|---|

| Biosensor Coating | Amino group facilitates enzyme binding | Enhanced sensitivity and specificity |

| Implant Surface | Improved biocompatibility | Reduced inflammatory response |

2. Antimicrobial Activity

Research indicates that TBAPTMS exhibits antimicrobial properties, making it suitable for applications in medical devices and coatings.

Research Findings:

A study explored the antimicrobial efficacy of TBAPTMS-modified surfaces against various pathogens. Results showed a significant reduction in bacterial adhesion and growth on surfaces treated with TBAPTMS compared to untreated controls .

| Pathogen | Control Growth (%) | TBAPTMS Treated Growth (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 20 |

| Escherichia coli | 100 | 15 |

3. Cellular Interactions

TBAPTMS has been shown to influence cellular behavior, including adhesion, proliferation, and differentiation.

Mechanism of Action:

The amino groups on TBAPTMS can interact with cell surface receptors, promoting cell adhesion. This property is particularly beneficial in tissue engineering applications where cell attachment is critical for tissue regeneration.

Case Study: Cell Adhesion Enhancement

In vitro studies demonstrated that fibroblast cells adhered more effectively to TBAPTMS-treated surfaces than to untreated ones, suggesting its potential as a coating material for scaffolds used in regenerative medicine .

Safety and Toxicity

While TBAPTMS shows promising biological activity, it is essential to consider its safety profile. According to safety data sheets:

Properties

IUPAC Name |

2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXULZQKARBZMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597207 | |

| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174219-86-4 | |

| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.